Cas no 83774-11-2 (2-Chloro-5-phenoxypyrimidine)

2-Chloro-5-phenoxypyrimidine is a versatile heterocyclic compound featuring a pyrimidine core substituted with a chloro group at the 2-position and a phenoxy group at the 5-position. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The chloro group enhances reactivity, facilitating nucleophilic substitution reactions, while the phenoxy moiety contributes to stability and potential biological activity. Its well-defined molecular architecture allows for precise modifications, enabling applications in drug discovery and material science. The compound is typically handled under controlled conditions due to its reactivity, ensuring consistent performance in synthetic workflows.
2-Chloro-5-phenoxypyrimidine structure
2-Chloro-5-phenoxypyrimidine structure
Product Name:2-Chloro-5-phenoxypyrimidine
CAS No:83774-11-2
MF:C10H7ClN2O
MW:206.62838101387
MDL:MFCD21603965
CID:4659839
PubChem ID:73553468
Update Time:2025-10-16

2-Chloro-5-phenoxypyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-5-phenoxypyrimidine
    • TQP1507
    • SB59276
    • MDL: MFCD21603965
    • Inchi: 1S/C10H7ClN2O/c11-10-12-6-9(7-13-10)14-8-4-2-1-3-5-8/h1-7H
    • InChI Key: YWNZLJLRFMEJGO-UHFFFAOYSA-N
    • SMILES: ClC1=NC=C(C=N1)OC1C=CC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 166
  • XLogP3: 2.7
  • Topological Polar Surface Area: 35

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Additional information on 2-Chloro-5-phenoxypyrimidine

2-Chloro-5-phenoxypyrimidine (CAS No. 83774-11-2): An Overview of Its Properties and Applications

2-Chloro-5-phenoxypyrimidine (CAS No. 83774-11-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a wide range of biological activities, making it a valuable candidate for the development of novel therapeutic agents.

The molecular formula of 2-Chloro-5-phenoxypyrimidine is C10H7ClN2O, and its molecular weight is approximately 198.63 g/mol. The compound features a pyrimidine ring substituted with a chlorine atom at the 2-position and a phenoxyl group at the 5-position. This specific arrangement of functional groups imparts unique chemical and biological properties to the molecule.

In recent years, extensive research has been conducted to explore the potential applications of 2-Chloro-5-phenoxypyrimidine. One of the key areas of interest is its use as an intermediate in the synthesis of various pharmaceuticals. The compound's reactivity and structural flexibility make it an ideal starting material for the development of drugs targeting a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.

A notable study published in the Journal of Medicinal Chemistry highlighted the antiproliferative activity of 2-Chloro-5-phenoxypyrimidine-derived compounds against several cancer cell lines. The researchers found that these derivatives effectively inhibited cell growth and induced apoptosis in both solid and hematological cancer models. This finding underscores the potential of 2-Chloro-5-phenoxypyrimidine as a lead compound for anticancer drug discovery.

Beyond its anticancer properties, 2-Chloro-5-phenoxypyrimidine has also shown promise in the treatment of neurodegenerative disorders. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain derivatives of this compound exhibited neuroprotective effects by reducing oxidative stress and inhibiting inflammatory responses in neuronal cells. These findings suggest that 2-Chloro-5-phenoxypyrimidine-based drugs could be developed to mitigate the progression of diseases such as Alzheimer's and Parkinson's.

In addition to its therapeutic applications, 2-Chloro-5-phenoxypyrimidine has been explored for its use in agrochemicals. Research conducted by scientists at a leading agricultural institute revealed that compounds derived from 2-Chloro-5-phenoxypyrimidine possess potent herbicidal activity against various weed species. This discovery opens up new possibilities for the development of environmentally friendly herbicides that can enhance crop yields while minimizing ecological impact.

The synthesis of 2-Chloro-5-phenoxypyrimidine can be achieved through several well-established methods in organic chemistry. One common approach involves the reaction of 5-chloropyrimidinone with phenol in the presence of a suitable catalyst, such as potassium carbonate or cesium carbonate. This method yields high purity products with good yields, making it suitable for large-scale production.

The physical properties of 2-Chloro-5-phenoxypyrimidine, including its melting point, solubility, and stability, have been extensively characterized. The compound is typically obtained as a white crystalline solid with a melting point ranging from 100 to 103°C. It exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in various chemical reactions and biological assays.

In conclusion, 2-Chloro-5-phenoxypyrimidine (CAS No. 83774-11-2) is a multifaceted compound with significant potential in medicinal chemistry, pharmaceutical research, and agrochemical applications. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. As research continues to advance, it is likely that new applications and derivatives of this compound will emerge, contributing to advancements in healthcare and agriculture.

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